2,4,6-Trichlorobenzenesulfonate
Description
2,4,6-Trichlorobenzenesulfonate is a sulfonate derivative of benzene with three chlorine substituents at the 2, 4, and 6 positions. Chlorinated benzenesulfonates are typically utilized in specialty chemical synthesis, pharmaceuticals, or agrochemicals due to their electron-withdrawing substituents, which enhance reactivity in nucleophilic substitutions or coupling reactions .
Properties
Molecular Formula |
C6H2Cl3O3S- |
|---|---|
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2,4,6-trichlorobenzenesulfonate |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H,10,11,12)/p-1 |
InChI Key |
SJDXJURIQGALGO-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)[O-])Cl)Cl |
Synonyms |
2,4,6-TCBS 2,4,6-trichlorobenzenesulfonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2,4,6-Triisopropylbenzenesulfonyl Chloride | C₁₈H₂₇ClO₂S | 302.86 | Three isopropyl groups |
| 2,4,6-Trifluorobenzenesulfonyl Chloride | C₆H₂ClF₃O₂S | 230.59 | Three fluorine atoms |
| 2,4,6-Trichlorophenyl 4-(Trifluoromethoxy)-benzenesulfonate | C₁₃H₆Cl₃F₃O₄S | 421.60 | Three chlorine atoms, trifluoromethoxy group |
| 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate | C₉H₉F₃O₃S | 254.23 | Trifluoroethyl, methyl groups |
Key Observations :
- Chlorine vs.
- Hybrid Substituents : The trifluoromethoxy group () combines electronegativity and lipophilicity, likely improving membrane permeability in bioactive compounds .
- Alkyl Groups : Bulky isopropyl substituents () hinder steric access to the sulfonyl chloride group, slowing reaction kinetics in syntheses .
Physicochemical and Application Comparison
Key Observations :
- Thermal Stability : The higher melting point of ’s compound (72–74°C) suggests greater crystalline stability due to chlorine and trifluoromethoxy groups .
- Reactivity : Sulfonyl chlorides (Evidences 1, 2) are highly reactive toward nucleophiles (e.g., amines, alcohols), whereas sulfonate esters (Evidences 4, 5) are typically milder electrophiles .
- Solubility Trends: The triisopropyl compound’s solubility in chloroform aligns with non-polar substituents, whereas chlorinated/fluorinated analogs may require polar aprotic solvents (e.g., DMF) .
Key Observations :
- Chlorinated Compounds : ’s irritant classification highlights the need for cautious handling, while ’s designation as dangerous goods underscores its reactivity .
- Fluorinated Analogs : While hazards for are unspecified, fluorinated sulfonyl chlorides are generally corrosive and require inert-atmosphere storage .
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